molecular formula C11H13N3O2 B2808728 1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid CAS No. 691363-24-3

1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid

Cat. No.: B2808728
CAS No.: 691363-24-3
M. Wt: 219.244
InChI Key: PIEIBXKCDFTGNA-UHFFFAOYSA-N
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Description

1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid is an organic compound belonging to the benzotriazole family. Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. This compound is characterized by the presence of a tert-butyl group and a carboxylic acid functional group attached to the benzotriazole ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of 1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π stacking interactions with enzymes and receptors, leading to modulation of their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-tert-butylbenzotriazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)14-9-5-4-7(10(15)16)6-8(9)12-13-14/h4-6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEIBXKCDFTGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=C(C=C2)C(=O)O)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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